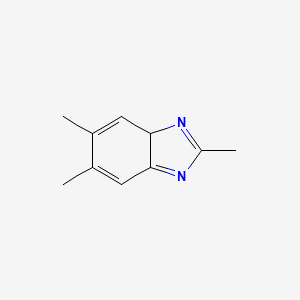

2,5,6-trimethyl-3aH-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,5,6-trimethyl-3aH-benzimidazole |

InChI |

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5,9H,1-3H3 |

InChI Key |

FMOLAIUDISVEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(=NC(=N2)C)C=C1C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,6 Trimethyl 3ah Benzimidazole and Its Derivatives

Conventional Cyclocondensation Approaches

Conventional methods for the synthesis of the benzimidazole (B57391) ring system have been well-established for over a century. These typically involve the cyclocondensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile.

Reactions of Substituted o-Phenylenediamines with Carboxylic Acid Derivatives

The Phillips-Ladenburg benzimidazole synthesis, a long-standing and reliable method, involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions and with heating. nanoient.org For the synthesis of 2,5,6-trimethyl-1H-benzimidazole, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and acetic acid.

The reaction mechanism proceeds through the initial formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring. The use of a mineral acid facilitates the dehydration step. While this method is robust, it can require high temperatures, sometimes in excess of 180°C, particularly for less reactive aromatic acids. nanoient.org A general procedure involves heating the o-phenylenediamine with an excess of the carboxylic acid. For instance, the synthesis of 2-methyl-benzimidazole can be achieved in a 68% yield by heating o-phenylenediamine with an equivalent of acetic acid. scirp.org

Table 1: Representative Phillips-Ladenburg Synthesis of Substituted Benzimidazoles

| o-Phenylenediamine Derivative | Carboxylic Acid | Product | Yield (%) | Reference |

| o-phenylenediamine | Formic Acid | Benzimidazole | 83-85 | scirp.org |

| o-phenylenediamine | Acetic Acid | 2-Methyl-benzimidazole | 68 | scirp.org |

| 4,5-dimethyl-1,2-phenylenediamine | Acetic Acid | 2,5,6-Trimethyl-1H-benzimidazole | N/A | Inferred |

This table presents data for analogous reactions, as specific yield data for the synthesis of 2,5,6-trimethyl-1H-benzimidazole via this method was not found in the searched literature. The synthesis is inferred based on established methodology.

Aldehyde and Amine Condensation Strategies

An alternative classical approach is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde. For the synthesis of 2,5,6-trimethyl-1H-benzimidazole, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with acetaldehyde (B116499). This reaction is typically carried out in the presence of an oxidizing agent, as the initial condensation forms a dihydrobenzimidazole intermediate which must be oxidized to the aromatic benzimidazole. Various oxidizing systems can be employed for this purpose. Modern variations of this reaction may use catalysts to improve yields and reaction conditions. For example, a range of 2-substituted benzimidazoles can be synthesized from the condensation of o-phenylenediamine and various aldehydes in the presence of p-toluenesulfonic acid (p-TSOH) as a catalyst. researchgate.netnih.gov

Catalytic Synthesis Innovations

To overcome the often harsh conditions and limited substrate scope of conventional methods, significant research has focused on developing catalytic approaches for the synthesis and functionalization of benzimidazoles. These innovations offer milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-Catalyzed Cyclization Reactions

Palladium catalysis has become a powerful tool for the C-H functionalization of heterocyclic compounds, including benzimidazoles. Directing group strategies can be employed to achieve regioselective arylation at specific positions of the benzimidazole core. nih.govrsc.org More commonly for achieving C-5 and C-6 functionalization, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are employed on pre-functionalized benzimidazole substrates (e.g., halo-benzimidazoles). nih.govwikipedia.orgnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.org It has been successfully applied to unprotected nitrogen-rich heterocycles, including benzimidazoles, allowing for the introduction of aryl or heteroaryl groups at halogenated positions under mild conditions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is particularly useful for introducing amino groups at the C-5 or C-6 position of a benzimidazole ring, starting from the corresponding bromo- or chloro-benzimidazole. nih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. libretexts.org

Table 2: Examples of Palladium-Catalyzed Functionalization of Benzimidazole Derivatives

| Benzimidazole Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type | Product | Yield (%) | Reference |

| 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | Aryl boronic acids | Pd(OAc)2/SPhos | Suzuki-Miyaura | 5(6)-Aryl-2-(2-nitrophenyl)-1H-benzimidazoles | up to 81 | researchgate.net |

| 5(6)-Bromo-N-protected-benzimidazole | 4-(Methylsulfonyl)aniline | Pd2(dba)3/Xantphos | Buchwald-Hartwig | N-protected-5(6)-(4-methylsulfonyl)anilino-benzimidazole | N/A | researchgate.net |

| Halo-benzimidazoles | Primary amines | BrettPhos precatalyst | Buchwald-Hartwig | Amino-benzimidazoles | High | nih.gov |

Zinc-based catalysts have emerged as a cost-effective and environmentally benign alternative for the synthesis of benzimidazoles. Various zinc compounds have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes.

Anhydrous zinc chloride (ZnCl2) has been used as a catalyst for the synthesis of 2-aryl substituted benzimidazoles. This method is noted for its simplicity, convenient procedure, and shorter reaction times. nanoient.org Zinc triflate (Zn(OTf)2) is another efficient catalyst for this transformation, with optimal yields obtained using 10 mol% of the catalyst in ethanol (B145695) at reflux. scirp.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the aldehyde.

Furthermore, zinc-proline complexes, such as Zn(L-Pro)2, have been developed as recyclable, water-soluble Lewis acid catalysts for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes at ambient temperature. researchgate.netscispace.com

Table 3: Zinc-Catalyzed Synthesis of 2-Substituted Benzimidazoles

| o-Phenylenediamine | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| o-phenylenediamine | 4-Methoxybenzaldehyde | Zn(OTf)2 (10 mol%) | Ethanol | Reflux | 92 | scirp.org |

| o-phenylenediamine | Benzaldehyde | Anhydrous ZnCl2 | N/A | N/A | N/A | nanoient.org |

| o-phenylenediamine | Benzaldehyde | Zn(L-Pro)2 (5 mol%) | Ethanol | Room Temp | N/A | |

| o-phenylenediamine | Substituted Aldehydes | Zn(proline)2 (5 mol%) | Water | Ambient Temp | 42-92 | researchgate.netscispace.com |

N/A: Not available in the provided search results.

Lanthanide Triflates in Benzimidazole Synthesis

Lanthanide triflates (Ln(OTf)₃) have emerged as uniquely effective Lewis acid catalysts in organic synthesis due to their water tolerance and reusability. thieme-connect.comwikipedia.org Their application in benzimidazole synthesis, typically through the condensation of o-phenylenediamines and aldehydes, offers a powerful alternative to traditional methods that often require harsh conditions. thieme-connect.comnih.gov

Ytterbium(III) triflate (Yb(OTf)₃), in particular, has been shown to effectively catalyze the synthesis of benzimidazole derivatives under solvent-free conditions. thieme-connect.com This method is applicable to a wide range of substrates, including aromatic, unsaturated, and aliphatic aldehydes, as well as substituted o-phenylenediamines, without significant variation in performance. thieme-connect.com The catalyst likely accelerates the air-oxidation of the dihydrobenzimidazole intermediate, steering the reaction toward the desired product. thieme-connect.com A key advantage is the catalyst's stability and recoverability; it can be filtered from the reaction medium and reused multiple times without a noticeable loss of activity. thieme-connect.com

Similarly, erbium(III) triflate (Er(OTf)₃) serves as an economical and eco-friendly catalyst for selectively synthesizing 1,2-disubstituted benzimidazoles with excellent yields in very short reaction times. nih.gov Studies using lanthanum chloride (LaCl₃), another lanthanide salt, also demonstrate efficient catalysis for producing 2-substituted benzimidazoles at room temperature, highlighting the broad utility of lanthanide compounds in this area. nih.govresearchgate.net

Table 1: Lanthanide-Catalyzed Benzimidazole Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | o-phenylenediamine, Aldehydes | Solvent-free | Very Good | thieme-connect.com |

| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Eco-friendly | Excellent | nih.gov |

| LaCl₃ | o-phenylenediamine, Aldehydes | Room Temp, Acetonitrile | Good | nih.govresearchgate.net |

Metal-Free Catalytic Systems

The development of metal-free catalytic systems for benzimidazole synthesis aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. nih.govbiolmolchem.com These systems often employ organic molecules or non-metallic reagents to facilitate the cyclization reaction.

One effective metal-free approach involves the use of acetic acid as a catalyst under microwave heating, which facilitates the reaction between an o-phenylenediamine and a substituted aromatic aldehyde in an environmentally friendly solvent. nih.gov Another strategy employs iodobenzene (B50100) as a catalyst to enable the oxidative C-H amination of amidines at room temperature, producing 1,2-disubstituted benzimidazoles in good yields. organic-chemistry.org Furthermore, reactions can be conducted under catalyst-free conditions in specific media; for instance, the synthesis of methyl-substituted benzimidazoles has been achieved in an oxygenated-aqueous medium at 75 °C. researchgate.net In some cases, simple reagents like triethylamine (B128534) and elemental sulfur can be used to generate the crucial C–N bonds needed for cyclization under dry, metal-free conditions. nih.gov Porous ionic polymers containing functional groups like -NH₂, -OH, and -COOH have also been developed as highly active and recyclable metal-free catalysts. researchgate.netnih.gov

Table 2: Examples of Metal-Free Benzimidazole Synthesis

| Catalyst/System | Reactants | Key Features | Reference |

|---|---|---|---|

| Acetic Acid | o-phenylenediamine, Aromatic Aldehyde | Microwave heating, Green solvent | nih.gov |

| Iodobenzene | N″-aryl-N′-tosyl/N′-methylsulfonylamidines | Room temperature, Oxidative C-H amination | organic-chemistry.org |

| Catalyst-Free | o-phenylenediamine, Methyl-substituted benzaldehydes | Oxygenated-aqueous medium | researchgate.net |

| Porous Ionic Polymer (BZI-NH₂) | Benzimidazole derivatives, Benzyl (B1604629) bromide | Recyclable, High activity for CO₂ cycloaddition | researchgate.netnih.gov |

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integrated into the synthesis of benzimidazoles, aiming to reduce waste, minimize energy consumption, and use safer chemicals.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. tandfonline.compharmainfo.inarkat-usa.org In the synthesis of 2-substituted benzimidazoles, microwave-assisted methods have been successfully used for the condensation of o-phenylenediamines with aldehydes. tandfonline.comnih.gov For example, using sodium hypophosphite as an inexpensive and readily available catalyst in ethanol, the reaction can be completed under microwave irradiation at 300 W, yielding products efficiently. tandfonline.com This approach offers advantages such as high yields, clean reaction profiles, and easy work-up procedures. tandfonline.comarkat-usa.org The method has been applied to synthesize a variety of derivatives, including those with potential biological activity. pharmainfo.inarkat-usa.orgnih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies product purification. umich.edueprajournals.com The synthesis of benzimidazoles can be effectively achieved by heating a mixture of o-phenylenediamine with either an organic acid or an aldehyde at elevated temperatures (e.g., 140°C) without any solvent. umich.eduresearchgate.net Another solvent-free technique is ball milling, where mechanical energy is used to drive the reaction between solid reactants. mdpi.com This method has been successfully used to react o-phenylenediamine with various aldehydes and carboxylic acids, achieving excellent yields in about an hour. mdpi.com

Aqueous Medium Syntheses

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. jpsbr.org Synthesizing benzimidazoles in an aqueous medium presents an environmentally benign alternative to using organic solvents. researchgate.net Efficient protocols have been developed using catalysts that are stable and active in water. For instance, boric acid has been used as a mild, inexpensive, and effective catalyst for the condensation of aromatic aldehydes with o-phenylenediamine at room temperature in water, providing good yields in a short time. jpsbr.org Another approach utilizes recyclable nano-Fe₂O₃ as a catalyst in water, allowing for high yields and short reaction times. researchgate.net

Use of Recyclable Catalysts and Reagents

The ability to recover and reuse catalysts is crucial for both economic and environmental sustainability. eprajournals.comnih.gov Many modern synthetic methods for benzimidazoles incorporate this principle. As mentioned, lanthanide triflates like Yb(OTf)₃ can be easily recovered by filtration and reused without losing catalytic activity. thieme-connect.com Heterogeneous catalysts, such as nano-zirconia (nano-ZrO₂), are also effective and can be recovered through simple filtration or decantation. nih.gov Nano-ZrO₂ has demonstrated moderate recyclability, maintaining good catalytic activity for several cycles after being dried. nih.gov Similarly, magnetically separable nano-Fe₂O₃ catalysts used in aqueous media can be efficiently recycled, highlighting the high stability and reusability of such systems. researchgate.net

Table 3: Green Synthesis Methodologies for Benzimidazoles

| Principle | Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted | Condensation of o-phenylenediamine and aldehyde | Sodium hypophosphite, 300 W | Rapid reaction, high yields, clean | tandfonline.comarkat-usa.org |

| Solvent-Free | Grinding/Heating of reactants | Ball milling or neat heating at 140°C | No organic solvents, high atom economy | umich.edumdpi.com |

| Aqueous Medium | Condensation in water | Boric acid or nano-Fe₂O₃ | Use of water as solvent, mild conditions | jpsbr.orgresearchgate.net |

| Recyclable Catalysts | Heterogeneous/Homogeneous catalysis | Yb(OTf)₃, nano-ZrO₂, nano-Fe₂O₃ | Catalyst can be recovered and reused | thieme-connect.comresearchgate.netnih.gov |

One-Pot Synthetic Strategies

One-pot syntheses of benzimidazole derivatives are highly valued for their efficiency, atom economy, and often milder reaction conditions compared to multi-step procedures. These strategies typically involve the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid, often facilitated by a catalyst.

A common and direct approach for the synthesis of 2-substituted benzimidazoles is the reaction of an o-phenylenediamine with a carboxylic acid. youtube.com For the specific synthesis of 2,5,6-trimethyl-3aH-benzimidazole, this would involve the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid. This reaction is typically carried out under heating, often with azeotropic removal of water to drive the cyclization. A patent for the preparation of 2-methylbenzimidazole (B154957) describes a similar process where o-phenylenediamine and acetic acid are refluxed in toluene. google.com Adapting this method, this compound can be prepared in a one-pot reaction.

Another prevalent one-pot method is the condensation of an o-phenylenediamine with an aldehyde, which proceeds via an initial Schiff base formation followed by oxidative cyclization. Various oxidizing agents and catalysts have been employed for this transformation. google.com The reaction of 4,5-dimethyl-1,2-phenylenediamine with acetaldehyde in the presence of an oxidizing agent would also yield this compound.

The following table summarizes a representative one-pot synthetic approach for this compound.

| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4,5-Dimethyl-1,2-phenylenediamine, Acetic Acid | None | Toluene | Reflux, 4h | This compound | ~87% | Adapted from google.com |

| 4,5-Dimethyl-1,2-phenylenediamine, Acetaldehyde | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Acetonitrile | Microwave irradiation | This compound | High | Adapted from google.com |

Table 1: Representative One-Pot Syntheses of this compound

Synthetic Routes to N-Substituted 2,5,6-trimethyl-3aH-benzimidazolium Salts

N-substituted benzimidazolium salts are important precursors for N-heterocyclic carbenes (NHCs) and also exhibit interesting biological activities. The synthesis of these salts is typically achieved through the N-alkylation or N-arylation of the parent benzimidazole.

N-Alkylation:

The direct N-alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction efficiency and selectivity (N1 vs. N1,N3-dialkylation). For the synthesis of 1,3-dialkyl-2,5,6-trimethylbenzimidazolium salts, a two-step alkylation is often employed. First, mono-N-alkylation is performed, followed by a second alkylation with a different or the same alkyl halide to yield the disubstituted product. Studies on the N-alkylation of the closely related 5,6-dimethylbenzimidazole (B1208971) have shown that this reaction proceeds smoothly with various alkylating agents. researchgate.net A general procedure involves stirring the benzimidazole with an alkyl halide and a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. nih.gov

N-Arylation:

The N-arylation of benzimidazoles can be more challenging than alkylation and often requires metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods. For instance, the copper-catalyzed N-arylation of 5,6-dimethyl-1H-benzimidazole with arylboronic acids has been reported to proceed efficiently. ub.edu Palladium-catalyzed N-arylation, often employing specialized phosphine ligands, provides another powerful route to N-arylbenzimidazoles. nih.gov The synthesis of 1,3-diaryl-2,5,6-trimethylbenzimidazolium salts would typically involve a sequential N-arylation approach.

The following tables outline general synthetic routes to N-substituted 2,5,6-trimethyl-3aH-benzimidazolium salts.

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Reference |

| This compound | Alkyl Halide (R-X) | K₂CO₃ | DMF | Room Temp. to 80 °C | 1-Alkyl-2,5,6-trimethyl-3aH-benzimidazole | Adapted from nih.gov |

| 1-Alkyl-2,5,6-trimethyl-3aH-benzimidazole | Alkyl Halide (R'-X) | None or Base | Neat or Solvent | Heating | 1-Alkyl-3-alkyl'-2,5,6-trimethylbenzimidazolium Halide | General Method |

Table 2: General Synthetic Route to N-Alkyl-2,5,6-trimethyl-3aH-benzimidazolium Salts

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Reference |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | Room Temp. | 1-Aryl-2,5,6-trimethyl-3aH-benzimidazole | Adapted from ub.edu |

| This compound | Aryl Halide (Ar-X) | Pd₂(dba)₃ / Ligand / Base | Toluene or Dioxane | Heating | 1-Aryl-2,5,6-trimethyl-3aH-benzimidazole | Adapted from nih.gov |

| 1-Aryl-2,5,6-trimethyl-3aH-benzimidazole | Aryl Halide (Ar'-X) | CuI / Base | DMF | Heating | 1-Aryl-3-aryl'-2,5,6-trimethylbenzimidazolium Halide | General Method |

Table 3: General Synthetic Routes to N-Aryl-2,5,6-trimethyl-3aH-benzimidazolium Salts

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural elucidation of the isomers of 2,5,6-trimethyl-3aH-benzimidazole. Specifically, ¹H and ¹³C NMR have been instrumental in distinguishing between different isomeric forms and confirming the connectivity of the atoms within the molecule.

¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms. For instance, the ¹H NMR spectrum of a related compound, 1,2,5,6-tetramethyl-1H-benzimidazole, shows distinct signals for the methyl groups and the aromatic protons, allowing for their precise assignment. The chemical shifts are influenced by the electronic effects of the substituents on the benzimidazole (B57391) core.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring and the methyl substituents are indicative of their local electronic environment. Theoretical calculations of NMR spectra, often performed using density functional theory (DFT), have shown excellent agreement with experimental data, further validating the structural assignments.

¹H NMR Chemical Shifts (δ, ppm) for a related benzimidazole derivative

| Proton | Experimental Shift | Calculated Shift |

|---|---|---|

| H4 | 7.30 | 7.28 |

| H7 | 7.01 | 6.99 |

| N-CH₃ | 3.68 | 3.67 |

| 2-CH₃ | 2.53 | 2.51 |

| 5-CH₃ | 2.36 | 2.35 |

| 6-CH₃ | 2.36 | 2.35 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of its vibrational modes. The FT-IR spectrum of this compound and its derivatives displays characteristic bands corresponding to the stretching and bending vibrations of C-H, C=N, C=C, and C-N bonds. For example, the C=N stretching vibration typically appears in the range of 1630-1610 cm⁻¹. The positions and intensities of these bands are highly sensitive to the molecular structure and intermolecular interactions.

Key FT-IR Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3050-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=N stretch | 1620-1600 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways. This information is crucial for confirming the molecular formula and gaining insights into the stability of different parts of the molecule.

Upon ionization in the mass spectrometer, the molecule generates a molecular ion peak (M⁺), which corresponds to its molecular weight. The high-resolution mass spectrometry (HRMS) of a related benzimidazole derivative, 2,5,6-trimethyl-1H-benzimidazole, shows a molecular ion peak at m/z 161.1073, which is consistent with the calculated mass for its molecular formula C₁₀H₁₃N₂.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of benzimidazole derivatives often involves the cleavage of bonds within the imidazole (B134444) ring and the loss of substituents. For instance, a common fragmentation pathway involves the loss of a methyl radical (CH₃•) from the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to derivatives of this compound, providing unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,5,6-trimethyl-1H-benzimidazole, for example, reveals that the benzimidazole ring system is essentially planar. The molecules in the crystal lattice are packed in a way that is stabilized by intermolecular hydrogen bonds and van der Waals interactions. These interactions play a crucial role in determining the physical properties of the compound in the solid state.

Selected Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(2) |

| b (Å) | 13.543(3) |

| c (Å) | 7.987(2) |

| β (°) | 108.54(3) |

| V (ų) | 887.2(4) |

| Z | 4 |

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is employed to investigate the electronic transitions and excited state properties of this compound. These studies provide insights into the molecule's photophysical behavior.

The UV-Visible absorption spectrum of benzimidazole derivatives typically exhibits absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The positions and intensities of these absorption maxima are influenced by the substituents on the benzimidazole core and the solvent polarity.

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited electronic states. The fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield are important parameters that characterize the photoluminescent properties of the compound. These properties are of interest for potential applications in areas such as molecular probes and optoelectronic materials.

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the benzimidazole (B57391) ring system is susceptible to electrophilic aromatic substitution. chemicalbook.com The outcome of these reactions is directed by the nature of the substituents already present on the ring. In the case of 2,5,6-trimethyl-1H-benzimidazole, the 5- and 6-methyl groups are electron-donating groups. These groups activate the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzimidazole. libretexts.org

The directing influence of the 5,6-dimethyl substituents favors electrophilic attack at the C-4 and C-7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield 4-nitro- and/or 7-nitro-2,5,6-trimethyl-1H-benzimidazole. uomustansiriyah.edu.iq The catalyst's role in these reactions is to generate a potent electrophile that can overcome the aromaticity of the benzene ring. libretexts.orgmsu.edu

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Product on 2,5,6-trimethyl-1H-benzimidazole |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4/7-Nitro-2,5,6-trimethyl-1H-benzimidazole |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | 4/7-Halo-2,5,6-trimethyl-1H-benzimidazole |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 2,5,6-Trimethyl-1H-benzimidazole-4/7-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 4/7-Alkyl-2,5,6-trimethyl-1H-benzimidazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4/7-Acyl-2,5,6-trimethyl-1H-benzimidazole |

Nucleophilic Substitution Reactions at the Imidazole (B134444) Ring

The imidazole ring of benzimidazoles is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 position, which is located between two electron-withdrawing nitrogen atoms. chemicalbook.comresearchgate.net However, in 2,5,6-trimethyl-1H-benzimidazole, the C-2 position is already substituted with a methyl group, which is not a good leaving group. Therefore, direct nucleophilic substitution at this position is not a feasible pathway.

For nucleophilic substitution to occur at C-2, a leaving group must be present. For example, 2-chlorobenzimidazoles can react with nucleophiles. ijdrt.com In the case of the target molecule, this would require prior functionalization of the 2-methyl group to convert it into a suitable leaving group. Alternatively, N-alkylation to form a benzimidazolium salt can activate the C-2 position towards nucleophilic attack. ijdrt.comresearchgate.net

Alkylation and Acylation at Nitrogen Centers

The nitrogen atoms in the benzimidazole ring are nucleophilic and can be readily alkylated or acylated. chemicalbook.com Due to the tautomerism in N-unsubstituted benzimidazoles, alkylation of 2,5,6-trimethyl-1H-benzimidazole can result in a mixture of two isomeric products, with the alkyl group attached to either N-1 or N-3. wikipedia.org However, due to the symmetry of the 5,6-dimethyl substitution pattern, these two positions are equivalent in the case of the isolated tautomer, but would lead to distinct products if the substitution pattern was asymmetric.

Alkylation is typically carried out using alkyl halides in the presence of a base to deprotonate the imidazole N-H. chemicalbook.com More advanced methods, such as phase-transfer catalysis, have also been employed for the efficient alkylation and acylation of benzimidazole derivatives. researchgate.net

| Reagent Type | Example Reagent | Reaction Condition | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1,2,5,6-Tetramethyl-1H-benzimidazole |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine) | 1-Acetyl-2,5,6-trimethyl-1H-benzimidazole |

| Benzyl (B1604629) Halide | Benzyl Bromide (BnBr) | Base (e.g., NaOH), Phase-Transfer Catalyst | 1-Benzyl-2,5,6-trimethyl-1H-benzimidazole |

Functionalization at the 2-, 5-, and 6-Positions of the Benzimidazole Core

Direct functionalization of the existing 2-methyl group is challenging but can be a route to more complex derivatives. Strategies could involve metallation of the methyl group using a strong base, followed by reaction with an electrophile. However, a more common and versatile approach for introducing diversity at the C-2 position is to synthesize the benzimidazole ring from appropriately substituted precursors. mdpi.com

The most prevalent method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. mdpi.com To obtain 2-substituted derivatives of 2,5,6-trimethyl-1H-benzimidazole, one could start with 4,5-dimethyl-1,2-phenylenediamine and condense it with a different carboxylic acid. Alternatively, modern C-H activation strategies allow for the direct alkylation or arylation of C-2 unsubstituted benzimidazoles, which represents a highly atom-economical approach to C-2 functionalization. researchgate.netnih.gov Copper, rhodium, and palladium catalysts are frequently used for these transformations. researchgate.net

Modern cross-coupling reactions are powerful tools for functionalizing the benzene ring of benzimidazoles, and this approach is particularly useful for modifying the C-5 and C-6 positions. nih.govnih.gov These methods typically require a halogen substituent at the position to be functionalized, which then participates in reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. nih.gov

To synthesize 5- or 6-functionalized derivatives of 2,5,6-trimethyl-1H-benzimidazole, a synthetic route would likely start with a halogenated o-phenylenediamine, such as 4-bromo-5-methyl-1,2-phenylenediamine. This precursor can undergo condensation to form the halogenated benzimidazole core, which is then subjected to palladium-catalyzed cross-coupling to introduce aryl, alkyl, or amino groups. nih.govnih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | 5-Aryl-2,6-dimethyl-1H-benzimidazole |

| Buchwald-Hartwig | Amine/Aniline (B41778) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | C-N | 5-Amino-2,6-dimethyl-1H-benzimidazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (alkyne) | 5-Alkynyl-2,6-dimethyl-1H-benzimidazole |

Oxidation and Reduction Reactions of Substituted Benzimidazoles

The benzimidazole ring is relatively stable to oxidation, although harsh conditions can lead to degradation. ijdrt.com The synthesis of benzimidazoles often involves an oxidative step, such as the oxidative cyclocondensation of o-phenylenediamines with aldehydes or primary amines. nih.govacs.orgthieme-connect.com In these reactions, an oxidant facilitates the final aromatization step to form the imidazole ring.

Reduction of the benzimidazole scaffold typically requires strong reducing agents or catalytic hydrogenation. ijdrt.com Standard methods involve hydrogenation over a platinum or palladium catalyst in an acidic medium, which can reduce the imidazole ring. ijdrt.com

Certain substituted benzimidazoles have been investigated for their antioxidant properties, acting as radical scavengers. nih.govnih.gov This activity is a manifestation of their redox properties, where they can donate a hydrogen atom or an electron to neutralize reactive oxygen species. nih.gov The electron-donating methyl groups on the 2,5,6-trimethyl-1H-benzimidazole scaffold would likely enhance its potential as an antioxidant compared to unsubstituted benzimidazole.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like 2,5,6-trimethyl-3aH-benzimidazole.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G**, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For benzimidazole (B57391) derivatives, DFT calculations provide precise geometric parameters. Studies on similar compounds, such as 2-ethyl-1H-benzo[d]imidazole and 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, have demonstrated excellent agreement between calculated and experimental data obtained from X-ray crystallography nih.govrutgers.edu. This process would confirm the planar nature of the benzimidazole core in this compound and determine the preferred orientation of the methyl groups.

Table 1: Representative Optimized Geometric Parameters for a Benzimidazole Core (Based on related structures) Note: This table is illustrative and represents typical values for the benzimidazole scaffold as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.398 | C1-N7-C8 | 104.5 |

| C2-N9 | 1.385 | N7-C8-N9 | 114.8 |

| N7-C8 | 1.312 | C2-N9-C8 | 107.4 |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For instance, in a study of various phosphinane-2-sulfide derivatives, a smaller HOMO-LUMO gap was directly correlated with easier charge transfer. preprints.org Analysis of benzimidazole compounds shows these nuclei can alter their electron count, which directly impacts their physicochemical characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results. This correlation allows for the precise assignment of vibrational modes to specific bonds or functional groups.

Studies on 5,6-dimethyl benzimidazole and 2-ethyl-1H-benzo[d]imidazole have shown that DFT methods, particularly B3LYP, provide theoretical spectra that are in close agreement with experimental FT-IR and FT-Raman spectra. nih.govmongoliajol.info For this compound, this analysis would help to identify characteristic vibrational modes, such as N-H stretching, C-H stretching of the methyl groups, and the various vibrations of the fused ring system.

Table 2: Representative Vibrational Frequencies for Benzimidazole Derivatives (cm⁻¹) Note: This illustrative table is based on data from related benzimidazole compounds.

| Assignment | Calculated Frequency (B3LYP) | Experimental Frequency |

|---|---|---|

| N-H Stretch | 3507 | ~3400 |

| Aromatic C-H Stretch | 3093 | 3107 |

| CH₃ Asymmetric Stretch | 3007 | 2985 |

| C=N Stretch | 1625 | 1630 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study involving this compound, it would be included in a dataset of similar benzimidazole derivatives. For each molecule, a set of "descriptors" (physicochemical properties, steric parameters, electronic properties) would be calculated. These descriptors are then used to build a statistical model that predicts the activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. captario.com CoMFA models analyze the steric (shape) and electrostatic (charge) fields of the molecules, correlating them with biological activity. A 3D-QSAR study on benzazole derivatives as topoisomerase II inhibitors revealed that electronegatively charged groups at certain positions and bulky substituents in other areas enhanced the activity. captario.com Such a model could predict the inhibitory activity of this compound and suggest modifications to improve its potency. The statistical significance of these models is often validated by high correlation coefficients (r²) and cross-validated coefficients (q²). nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in drug discovery for understanding how a compound might interact with a biological target at the atomic level.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and an algorithm samples numerous possible conformations and orientations, scoring each one based on its binding affinity. The results provide insights into the binding mode, the strength of the interaction (often expressed as a binding energy in kcal/mol), and the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other contacts. upc.edu

Docking studies of various benzimidazole derivatives have been performed against targets like DNA gyrase B, topoisomerase II, and carbonic anhydrase, successfully supporting experimental findings of their biological activities. nih.gov For example, a study on novel benzimidazole-triazole hybrids identified key interactions in the active site of human carbonic anhydrase II, confirming the experimental results.

Table 3: Illustrative Molecular Docking Results for a Benzimidazole Ligand Note: This table demonstrates typical data obtained from a molecular docking study.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| DNA Gyrase B (1KZN) | -9.8 | Asp49, Asn46 | Hydrogen Bond, Arene-σ |

| Carbonic Anhydrase II (hCA II) | -8.5 | Thr199, His94 | Hydrogen Bond, Hydrophobic |

Monte Carlo Simulations for Solvation Effects

The influence of the solvent (typically water in biological systems) is critical for accurately modeling molecular interactions. Monte Carlo (MC) simulations are a class of computational algorithms that use repeated random sampling to obtain numerical results. upc.edu They are particularly useful for studying complex systems like a molecule in a solvent.

In the context of drug design, Grand Canonical Monte Carlo (GCMC) simulations are employed to study solvation effects, especially within a protein's binding site. nih.gov GCMC allows the number of water molecules in a defined region to fluctuate, which is crucial for accurately calculating the free energy of binding when a ligand displaces water molecules upon entering the site. nih.gov The computational cost of explicitly modeling every solvent molecule can be very high, and MC methods provide a robust alternative to other simulation techniques for understanding these thermodynamics. researchgate.net

Furthermore, MC simulations can model the adsorption of inhibitor molecules onto a surface, which is relevant for applications like corrosion inhibition. captario.comnih.gov By simulating the possible interactions between this compound and a surface in a solvated environment, the most energetically favorable adsorption mode can be determined, providing insight into its mechanism of action. nih.gov

Supramolecular Chemistry and Advanced Material Applications

Hydrogen Bonding Networks in Crystal Engineering

A defining feature of 1H-benzimidazoles is the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). This dual functionality allows these molecules to form robust, self-assembling hydrogen-bonded networks. In the solid state, unsubstituted 1H-imidazole forms one-dimensional chains via intermolecular N-H···N hydrogen bonds. nih.gov This fundamental interaction is a recurring motif in the crystal structures of its derivatives.

π-π Stacking Interactions in Crystalline Architectures

The planar, aromatic nature of the benzimidazole (B57391) system facilitates π-π stacking interactions, which are crucial in stabilizing crystalline architectures. These interactions involve the overlap of π-electron clouds between adjacent aromatic rings and are a significant force in the packing of many organic molecules. chemspider.comresearchgate.net

The precise geometry and energy of these interactions depend on the specific substituents on the benzimidazole core. In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, π-π interactions are observed with a centroid-centroid distance of 3.6166 (15) Å researchgate.net. In another example, 1,3-bis(4-methylbenzyl)benzimidazolium bromide monohydrate, stacking interactions occur between the benzene (B151609) and imidazolium (B1220033) rings with a centroid-centroid distance of 3.5401 (17) Å nih.gov. These distances are typical for stabilizing π-π stacking interactions. For 2,5,6-trimethyl-1H-benzimidazole, the presence of three methyl groups on the benzene portion of the core would influence the electronic nature and steric profile, but strong π-π stacking interactions would still be expected to be a dominant feature of its crystal packing.

| Compound | Interaction Type | Key Distance (Å) | Reference |

|---|---|---|---|

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | π–π stacking | 3.6166 (15) | researchgate.net |

| 1,3-bis(4-methylbenzyl)benzimidazolium bromide monohydrate | π–π stacking (benzene-imidazolium) | 3.5401 (17) | nih.gov |

| 1,3-bis(4-methylbenzyl)benzimidazolium bromide monohydrate | π–π stacking (benzimidazole-benzimidazole) | 3.8815 (18) | nih.gov |

Coordination Chemistry of 2,5,6-trimethyl-3aH-benzimidazole as a Ligand

Benzimidazole and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. nih.govnih.govnih.gov Coordination typically occurs through the lone pair of electrons on the sp²-hybridized (pyridinic) nitrogen atom of the imidazole (B134444) ring. The resulting metal-benzimidazole complexes have diverse applications, including in catalysis and materials science. researchgate.netrsc.orgresearchgate.net The introduction of substituents onto the benzimidazole scaffold, such as the three methyl groups in 2,5,6-trimethyl-1H-benzimidazole, modulates the ligand's electronic and steric properties. The electron-donating nature of the methyl groups is expected to enhance the Lewis basicity of the coordinating nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted benzimidazole.

The coordination of benzimidazole ligands to metal centers gives rise to a rich structural diversity, including mononuclear, dinuclear, and polymeric architectures. The final structure is influenced by the metal ion, the substituents on the ligand, the counter-anions, and the reaction conditions. For example, mononuclear copper(II) complexes with a five-coordinate geometry have been synthesized using benzimidazole and 4-chlorobenzoate (B1228818) ligands mdpi.com. Zinc(II) has been shown to form a variety of coordination compounds with benzimidazole derivatives, which have been studied for their potential biological applications. nih.govnih.gov

While no specific metal complexes of 2,5,6-trimethyl-1H-benzimidazole are detailed in the surveyed literature, it is reasonable to predict that it would form stable tetrahedral or octahedral complexes with metals like Cu(II), Co(II), and Zn(II), analogous to other N-substituted benzimidazoles. researchgate.net The steric bulk of the three methyl groups might favor the formation of less sterically crowded geometries or influence the packing of the complexes in the solid state.

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. nih.govwpmucdn.com Benzimidazole-derived NHCs are highly valued for their strong σ-donating properties. These carbenes are typically generated in situ by the deprotonation of the corresponding benzimidazolium salts, which serve as stable NHC precursors. researchgate.nettubitak.gov.tr

These precursors are synthesized by the N-alkylation or N-arylation of the benzimidazole core. For 2,5,6-trimethyl-1H-benzimidazole, reaction with two equivalents of an alkyl halide would yield a 1,3-disubstituted-2,5,6-trimethylbenzimidazolium salt. While the synthesis of an NHC precursor from this specific trimethylated benzimidazole is not explicitly documented, numerous examples exist for other derivatives. For instance, a range of benzimidazolium salts with various substituents have been prepared and used to generate NHCs for catalytic applications. researchgate.netresearchgate.net A notable example is the synthesis of a new benzimidazolium salt from 5,6-dimethylbenzimidazole (B1208971), a close structural analogue, which was then used to prepare a palladium-NHC complex for catalytic direct arylation reactions. researchgate.net

Role in Catalysis (e.g., Asymmetric Catalysis)

The derivatives of benzimidazole, particularly their corresponding N-heterocyclic carbenes, play a significant role in catalysis. Metal-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions. For example, palladium-NHC complexes derived from benzimidazolium salts have been successfully employed as catalysts in the Suzuki–Miyaura cross-coupling reaction. researchgate.nettubitak.gov.trresearchgate.net These catalytic systems benefit from the strong metal-carbon bond and the tunable steric and electronic properties of the NHC ligand.

The specific substitution pattern of the benzimidazole precursor influences the efficacy of the resulting catalyst. It has been shown that electron-donating groups on the benzimidazole ring can enhance catalytic activity in certain reactions. researchgate.net This suggests that an NHC derived from 2,5,6-trimethyl-1H-benzimidazole, with its three electron-donating methyl groups, could be a promising ligand for such catalytic systems. Although direct studies on the asymmetric catalytic applications of this specific compound are lacking, chiral benzimidazole derivatives are known to be effective organocatalysts for transformations like enantioselective α-amination reactions. nih.gov This highlights the potential for developing chiral NHC ligands from 2,5,6-trimethyl-1H-benzimidazole for applications in asymmetric catalysis.

Mechanism of Biological Activities and Structure Activity Relationships

Mechanistic Insights into Antimicrobial Activity

Benzimidazole (B57391) derivatives have emerged as a significant class of antimicrobial agents, with research highlighting their efficacy against a range of bacterial pathogens. Their mechanisms of action are diverse, primarily involving the inhibition of essential bacterial enzymes and processes.

The filamenting temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. The structural similarity of FtsZ to eukaryotic tubulin has made it an attractive target for the development of novel antibacterial agents with potentially lower host toxicity. nih.gov Libraries of 2,5,6-trisubstituted benzimidazoles have been designed and synthesized as inhibitors of Mycobacterium tuberculosis FtsZ (Mtb-FtsZ). nih.govrsc.org These compounds have demonstrated significant antitubercular activities, with minimum inhibitory concentration (MIC) values ranging from 0.004 to 50 μg/mL. nih.govrsc.org

The structure-activity relationship studies on these 2,5,6-trisubstituted benzimidazoles have provided valuable insights. Generally, these compounds exhibited better anti-TB activities than their 2,5,7-trisubstituted counterparts. nih.gov For instance, certain lead compounds from the 2,5,6-trisubstituted benzimidazole libraries showed excellent MIC values against Mtb H37Rv. nih.gov Mechanistic studies have shown that these lead compounds inhibit the assembly of Mtb-FtsZ in a dose-dependent manner and unexpectedly enhance its GTPase activity. nih.gov This increased GTPase activity is thought to destabilize the FtsZ filaments, leading to an efficient inhibition of FtsZ polymerization and Z-ring formation. nih.gov

While specific data on 2,5,6-trimethyl-3aH-benzimidazole is limited, the SAR studies on related compounds suggest that the nature of the substituents at the 2, 5, and 6 positions is critical for FtsZ inhibition. For example, modifications at the 2-position of the benzimidazole ring have been explored, leading to the discovery of highly potent compounds. nih.govrsc.org The presence of a cyclohexyl group at the 2-position and a diethylamino group at the 6-position were found to be important for antibacterial activity in some series. nih.gov

Table 1: Activity of Selected 2,5,6-Trisubstituted Benzimidazoles against Mtb H37Rv

| Compound | R2-Substituent | R5-Substituent | R6-Substituent | MIC (μg/mL) |

| 6b | pent-3-yl | n-butoxycarbonylamino | dimethylamino | 0.08 |

| 6c | pent-3-yl | isobutoxycarbonylamino | dimethylamino | 0.08 |

| 20f | 1-methylpiperidin-4-yl | n-propoxycarbonylamino | dimethylamino | 0.01 |

| 20g | 1-ethylpiperidin-4-yl | n-propoxycarbonylamino | dimethylamino | 0.004 |

| Data sourced from structure-activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ. nih.govrsc.org |

DNA gyrase, a type II topoisomerase, is another essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial drugs. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov Benzimidazole derivatives have been investigated as inhibitors of the ATPase activity of the GyrB subunit.

Computational and molecular docking studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising candidates for inhibiting E. coli DNA gyrase B. nih.govnih.gov These studies have highlighted the importance of hydrogen bond donor and acceptor groups at the 2 and 5(6) positions for efficient interaction with the bacterial target. nih.govnih.gov The designed molecules are predicted to interact with key residues in the ATP-binding pocket of GyrB, such as Asn46, Asp73, and Arg136, thereby promoting an inhibitory effect. nih.govnih.gov

While direct evidence for this compound is not available, the replacement of the benzothiazole (B30560) scaffold with a benzimidazole core has been explored in the development of DNA gyrase B inhibitors. acs.org This bioisosteric replacement aimed to maintain crucial interactions with the enzyme, such as cation-π interactions with Arg76. acs.org SAR studies on bis-benzimidazole derivatives have suggested that these compounds primarily target DNA gyrase. crsubscription.com

The antimicrobial activity of benzimidazole derivatives is not limited to specific enzyme inhibition. Their mechanism can also involve disruption of other cellular processes. The benzimidazole scaffold is structurally similar to purines, which allows these compounds to interfere with various biological systems. rjptonline.org

Some general proposed mechanisms include:

Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives can form complexes with DNA, blocking its replication and leading to antimicrobial effects. researchgate.net

Disruption of Cellular Respiration: Benzimidazoles have been reported to inhibit fumarate (B1241708) reductase, an enzyme involved in oxidative phosphorylation. researchgate.net

Inhibition of Cell Wall Synthesis: Some derivatives may act similarly to β-lactam antibiotics by inhibiting bacterial transpeptidases, which are crucial for cell wall synthesis. rjptonline.org

The substitution pattern on the benzimidazole ring significantly influences the antimicrobial activity. For instance, the presence of electron-withdrawing groups like nitro (NO2) at the 5th position has been shown to increase antibacterial activity. rjptonline.org The nature of the substituent at the 2-position is also critical, with various aryl and alkyl groups modulating the potency and spectrum of activity. rjptonline.orgresearchgate.net

Antiviral Mechanism Investigations

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including hepatitis C virus (HCV) and influenza viruses. rroij.comnih.govnih.govnih.govpreprints.org Their mechanism of action often involves targeting key viral enzymes or processes essential for viral replication.

For HCV, benzimidazole-based compounds have been identified as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral RNA replication. nih.gov These inhibitors are believed to bind to a non-catalytic site on the polymerase, inducing a conformational change that blocks the initiation of RNA synthesis. nih.gov

The structure-activity relationship of antiviral benzimidazoles highlights the importance of substitutions at various positions on the benzimidazole ring. For example, modifications at the 2-position can enhance binding to viral polymerases or proteases, while substitutions at the 5- and 6-positions can improve pharmacokinetic properties. rroij.com The presence of specific functional groups, such as halogens (-F, -Cl, -Br), trifluoromethyl (-CF3), and nitro (-NO2), on the benzimidazole or associated rings has been shown to increase antiviral activity. nih.govnih.gov

In the context of influenza viruses, some triazole-containing benzimidazole derivatives have been investigated for their ability to interact with key viral proteins like hemagglutinin (HA) and neuraminidase (NA), which are involved in viral entry and release, respectively. mdpi.com Molecular docking studies have suggested that these compounds can bind to these viral targets. mdpi.com

Anticancer Activity Modalities

The benzimidazole scaffold is a privileged structure in the development of anticancer agents due to its presence in various clinically used drugs and its ability to interact with multiple cancer-related targets. researchgate.netresearchgate.netnih.gov The anticancer mechanisms of benzimidazole derivatives are diverse and include the inhibition of topoisomerases, protein kinases, and microtubule dynamics. nih.govnih.gov

The substitution pattern on the benzimidazole ring is a key determinant of anticancer potency. Electron-donating groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dimethylamino (-N(CH3)2) at the 5(6)-position have been reported to increase cytotoxic activity, whereas electron-withdrawing groups like nitro (-NO2) can decrease it. researchgate.net

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. nih.govresearchgate.net This disruption of microtubule assembly leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis in cancer cells. nih.govnih.gov

Structure-activity relationship studies have revealed that the nature of the substituents on the benzimidazole ring significantly influences the tubulin polymerization inhibitory activity. For instance, in a series of 1H-benzimidazol-2-yl hydrazones, compounds with hydroxy substituents on the phenyl ring demonstrated enhanced inhibitory effects. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the colchicine-binding site of tubulin. nih.govresearchgate.net

While specific data for this compound is not available, the general findings from related benzimidazole derivatives suggest that this compound could potentially exhibit tubulin polymerization inhibitory activity, although its potency would depend on how the methyl groups at positions 2, 5, and 6 influence its binding to the colchicine (B1669291) site.

Interaction with DNA and DNA-Associated Processes

Benzimidazole derivatives are recognized as "purinomimetics" due to their structural similarity to naturally occurring purines. nih.gov This resemblance allows them to interact with various biopolymers, including DNA, and interfere with DNA-associated processes. nih.gov As competitive inhibitors, they can take the place of purines, which can obstruct the biosynthesis of nucleic acids and proteins within bacterial cells, leading to the inhibition of bacterial growth. nih.gov

The interaction with DNA is a key mechanism for the anticancer and antimicrobial activities of many benzimidazole compounds. These interactions can occur through several modes, including intercalation between DNA base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov A significant number of benzimidazole derivatives have been identified as DNA minor groove binders, showing a preference for AT-rich sequences of the DNA duplex. nih.gov For example, studies on 3-biotinylate-6-benzimidazole B-nor-cholesterol analogs have demonstrated that these compounds primarily bind to the grooves of calf thymus DNA (ct-DNA). nih.gov

Furthermore, certain benzimidazole derivatives have been designed to target specific DNA-associated enzymes. For instance, computational and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising as inhibitors of E. coli DNA gyrase B. nih.gov These molecules possess crucial hydrogen bond donor and acceptor groups that facilitate efficient interaction with the enzyme's active site, with specific functional groups predicted to interact with key residues like Asn46, Asp73, and Asp173, thereby promoting an inhibitory effect. nih.gov

JNK3 Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in apoptosis (programmed cell death), inflammation, and cellular responses to stress. nih.govresearchgate.net The JNK3 isoform is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease, making it an attractive therapeutic target. researchgate.netsemanticscholar.org

Several studies have identified benzimidazole derivatives as potent inhibitors of JNK3. researchgate.netnih.gov For example, a series of 5,6-dihydroxy-1H-benzo[d]imidazoles have been synthesized and evaluated as JNK3 inhibitors with neuroprotective potential. researchgate.net One of the most potent compounds from this series, (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] acs.orgresearchgate.netdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone, exhibited a high degree of JNK3 inhibition with an IC50 value of 9.7 nM. researchgate.net This compound also demonstrated significant selectivity for JNK3 over other kinases, including over 1000-fold selectivity against JNK1. researchgate.net

The structure-activity relationship studies of these benzimidazole-based JNK3 inhibitors have revealed key molecular features necessary for potent activity. Modifications to the benzimidazole core, particularly with various aryl groups and hydroxylation patterns, have led to compounds with improved potency and selectivity. researchgate.net Another study on 1-heteroaryl-2-aryl-1H-benzimidazole derivatives also highlighted their potential as JNK3 inhibitors with neuroprotective effects. nih.gov

Anti-inflammatory Mechanism Studies

The anti-inflammatory properties of benzimidazole derivatives are well-documented and are attributed to their interaction with multiple targets within the inflammatory cascade. nih.govresearchgate.netmdpi.com These compounds can modulate the activity of various enzymes and receptors that are key players in the body's inflammatory response. nih.gov

The mechanisms underlying the anti-inflammatory effects of benzimidazoles are diverse and include the inhibition of pro-inflammatory enzymes, antagonism of specific receptors, and reduction of inflammatory mediators. nih.gov Research has shown that benzimidazole derivatives can exert their anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes, cannabinoid receptors, bradykinin (B550075) receptors, and specific cytokines. researchgate.netnih.gov

For instance, a series of synthesized benzimidazole and imidazopyridine derivatives were screened for their anti-inflammatory activities, with the imidazopyridine series showing excellent inhibition of inflammatory cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov One compound from this series demonstrated a significant protective effect against LPS-induced septic death in mouse models, highlighting the therapeutic potential of these scaffolds in acute inflammatory diseases. nih.gov

Interactions with Specific Inflammatory Targets (e.g., COX-2, Cannabinoid Receptors, Bradykinin Receptors, IRAK4)

Cyclooxygenase-2 (COX-2): COX enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Benzimidazole derivatives have been shown to target COX-2, an inducible enzyme that is upregulated during inflammation. nih.gov Molecular docking studies have been employed to understand the mechanism of action of 2-substituted benzimidazole derivatives against COX enzymes. researchgate.net

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system plays a role in modulating inflammation, and cannabinoid receptors are recognized targets for anti-inflammatory agents. nih.gov Benzimidazole derivatives can act as agonists at cannabinoid receptors, contributing to their anti-inflammatory profile. nih.gov Specifically, 5-carboxamide or sulfamoyl or sulfonyl benzimidazole derivatives have been shown to antagonize cannabinoid receptors. nih.gov

Bradykinin Receptors (B1 and B2): Bradykinin is a pro-inflammatory peptide that mediates pain and inflammation through its interaction with B1 and B2 receptors. bioworld.com These receptors are G protein-coupled receptors and have emerged as therapeutic targets for inflammatory conditions. bioworld.com The B2 receptor is widely and constitutively expressed, while the B1 receptor is typically induced during inflammation and tissue injury. Benzimidazole derivatives, particularly those with C2 diarylamine and C3 carboxamide substitutions, have been developed as antagonists of bradykinin receptors. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are central to the innate immune response. acs.orgresearchgate.net Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases. acs.orgresearchgate.net Several series of potent IRAK4 inhibitors based on the benzimidazole scaffold have been discovered. For example, aminobenzimidazole derivatives have been identified through high-throughput screening and optimized to yield potent IRAK4 inhibitors. More recently, a methylated benzimidazole compound was also found to be a potent IRAK4 inhibitor. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the molecular features that correlate with specific biological activities. nih.gov

Impact of Substituents at Positions 1, 2, 5, and 6 on Biological Profile

SAR analyses have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring system have a significant impact on the biological profile, particularly the anti-inflammatory activity. nih.gov

Position 1 (N-1): The substitution at the N-1 position can greatly influence the compound's activity. For instance, the introduction of a benzyl (B1604629) group at the 1-position has been shown to enhance the anti-inflammatory action of certain benzimidazole derivatives. nih.gov In a series of 1,2,5(6)-trisubstituted benzimidazoles, the preparation of derivatives with ethyl, allyl, benzyl, and p-fluorobenzyl substituents at the C-1 position resulted in a slight increase in antimicrobial activity.

Position 2: The C-2 position is a common site for modification. The nature of the substituent at this position can determine the mechanism of action. For example, benzimidazoles substituted with anacardic acid at C-2 inhibit COX-2. nih.gov In a study of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C-2 position of the benzimidazole ring. nih.gov

Positions 5 and 6: The benzene (B151609) part of the benzimidazole ring, specifically positions 5 and 6, is also a key area for substitution to modulate activity. In one series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was mainly dependent on the groups substituted at the C-6 position. nih.gov The incorporation of electron-withdrawing groups at the 6-position was found to reduce anti-inflammatory activity. nih.gov Conversely, substitution at position 6 with acylamino groups or certain basic heterocycles has led to the development of highly active angiotensin II antagonists.

The following table summarizes the impact of substituents at different positions on the biological activity of benzimidazole derivatives based on various studies.

| Position | Substituent Type | Resulting Biological Activity | Reference |

| N-1 | Benzyl group | Enhanced anti-inflammatory action | nih.gov |

| C-2 | Anacardic acid | COX-2 inhibition | nih.gov |

| C-2 | Various carboxylic acids (with varying linker lengths) | Anti-inflammatory activity (inversely related to linker length) | nih.gov |

| C-6 | Electron-withdrawing groups | Reduced anti-inflammatory activity | nih.gov |

| C-6 | Acylamino groups / Basic heterocycles | Potent Angiotensin II antagonists |

Correlation of Molecular Features with Specific Biological Activities

The correlation between the molecular features of benzimidazole derivatives and their specific biological activities is a central theme in their development as therapeutic agents. The electronic properties, size, and lipophilicity of the substituents, as well as their spatial arrangement, all contribute to the interaction of the molecule with its biological target.

For anti-inflammatory activity, a general observation is that electron-donating groups on the benzimidazole ring can enhance activity, while electron-withdrawing groups tend to diminish it. nih.gov For example, in a series of 2-(substituted anilines)-6-substituted benzimidazoles, a meta-chloro or para-methoxy group on the aniline (B41778) ring resulted in potent anti-inflammatory activity. nih.gov

In the context of antimicrobial activity, SAR studies on 2,5,6-trisubstituted benzimidazoles targeting the bacterial cell division protein FtsZ have led to the discovery of remarkably potent compounds. These studies involved modifications at the 2 and 5 positions while keeping a dimethylamino group fixed at the 6-position, demonstrating the importance of a systematic approach to substitution patterns for optimizing potency.

The table below presents selected benzimidazole derivatives and their reported biological activities, illustrating the correlation between their structural features and potency.

| Compound/Derivative Series | Key Structural Features | Biological Activity | Potency (IC50/MIC) | Reference |

| 5,6-dihydroxy-1H-benzo[d]imidazoles | (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] acs.orgresearchgate.netdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone | JNK3 Inhibition | IC50 = 9.7 nM | researchgate.net |

| Aminobenzimidazole derivatives | 3-nitrobenzamide at C2 | IRAK4 Inhibition | - | |

| 2,5,6-trisubstituted benzimidazoles | Varied substituents at C2 and C5, dimethylamino at C6 | Antitubercular (Mtb-H37Rv) | MICs from 0.004–50 μg/mL | |

| 1,2,6-trisubstituted benzimidazoles | Benzyl at N1, carboxylic acids at C2, electron-rich/poor groups at C6 | Anti-inflammatory | - | nih.gov |

Q & A

Q. What are the standard synthetic protocols for preparing 2,5,6-trimethyl-3aH-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with carbonyl sources. For example:

- Phillips Reaction: Condensation of o-phenylenediamine with formic acid under acidic conditions yields the benzimidazole core .

- Reflux with Substituted Aldehydes: Reacting 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) produces benzimidazole analogs. Post-reaction purification involves solvent evaporation and filtration .

- Catalyst-Free Condensation: Direct condensation of o-phenylenediamine with aromatic acids at room temperature (e.g., compound XY-1 in ) can achieve yields >75% when electron-donating groups (e.g., -OH) are present .

Key Variables:

- Catalysts: Glacial acetic acid enhances cyclization , while sodium methoxide and potassium carbonate improve regioselectivity in sulfoxide formation .

- Solvents: Ethanol or methanol is preferred for solubility and reflux stability.

- Temperature: Room temperature reduces side reactions in catalyst-free methods .

Q. What spectroscopic and analytical methods are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and ring closure. For example, methyl group protons in 2,5,6-trimethyl derivatives appear as singlets in the range δ 2.3–2.6 ppm .

- IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm) and N-H (3400 cm) validate the benzimidazole core .

- HPLC: Used to assess purity (>95% in optimized syntheses) and resolve regioisomers .

- Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer Assays: Measure inhibition of cancer cell proliferation (e.g., MTT assay) and apoptosis induction via fluorescence microscopy (chromatin condensation, membrane blebbing) .

- Antidepressant Screening: Forced swim test (FST) in rodent models evaluates immobility time reduction, indicating serotonin/norepinephrine modulation .

- Analgesic Testing: Thermal stimulus tests (e.g., hot plate) quantify latency changes in pain response .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like catalyst type (e.g., NaOCH vs. HSO), solvent polarity, and temperature. For example, sodium methoxide in methanol improves sulfoxide yield by 15% compared to HSO .

- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., cyclization vs. acylation) .

- Green Chemistry Approaches: Substitute ethanol with ionic liquids to enhance recyclability and reduce waste .

Q. How should researchers address contradictions in reported yield data for benzimidazole derivatives?

Methodological Answer:

- Comparative Analysis: Replicate syntheses under identical conditions (e.g., vs. 15) to isolate variables like substituent electronic effects. For example, -OH groups increase yield by 20% due to enhanced nucleophilicity .

- Purity Checks: Use HPLC to detect unreacted starting materials or byproducts that inflate yield calculations .

- Computational Modeling: DFT calculations predict thermodynamic favorability of reaction pathways, clarifying yield discrepancies .

Q. What strategies enable regioselective functionalization of the this compound core?

Methodological Answer:

- Nitration: Use mixed HNO-HSO at 0°C to selectively nitrate the 5-position, leveraging steric hindrance from methyl groups .

- Sulfoxide Formation: React with thiols in the presence of MgCl and KCO to target the 2-position .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the 6-methyl group selectively under Pd catalysis .

Q. How can researchers elucidate the molecular mechanisms of apoptosis induced by this compound derivatives?

Methodological Answer:

- Pathway-Specific Inhibitors: Treat cancer cells with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .